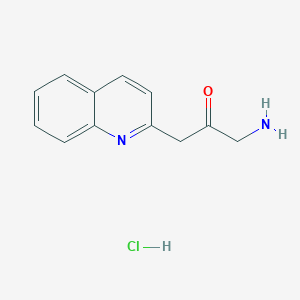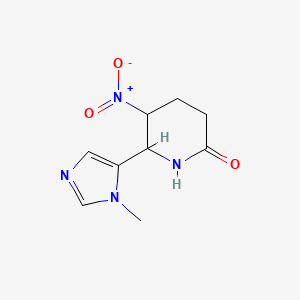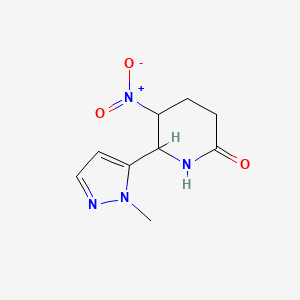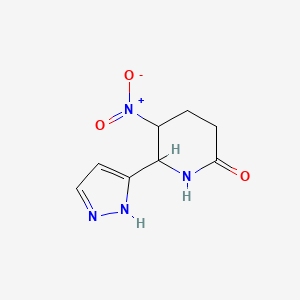![molecular formula C10H14ClNO B6600605 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride CAS No. 1803562-52-8](/img/structure/B6600605.png)
1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride, also known as 4-Amino-3-methylphenyl propan-1-one hydrochloride or AMPPCH, is a widely used chemical compound. It is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C. The compound is widely used in scientific research due to its versatile properties, including its ability to act as an inhibitor, an agonist, and a modulator.
Wirkmechanismus
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride acts as an inhibitor, an agonist, and a modulator in various scientific studies. As an inhibitor, the compound binds to enzymes and prevents them from catalyzing reactions. As an agonist, the compound binds to receptors and activates them, leading to a response. As a modulator, the compound binds to proteins and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride depend on its mechanism of action. As an inhibitor, it can inhibit the activity of enzymes, leading to a decrease in the production of certain compounds. As an agonist, it can activate receptors, leading to an increase in the production of certain compounds. As a modulator, it can modulate the activity of proteins, leading to changes in the production of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride in laboratory experiments include its availability, its low cost, and its versatility. It is also relatively easy to synthesize, making it an ideal compound for laboratory experiments. The main limitation of using this compound in laboratory experiments is its toxicity. It is important to use the compound in a well-ventilated area and to avoid contact with skin or eyes.
Zukünftige Richtungen
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride has many potential future applications. It could be used to study the effects of various compounds on the activity of enzymes and receptors, as well as the effects of various compounds on the activity of other proteins. It could also be used to study the effects of various compounds on the production of certain compounds. Additionally, it could be used to study the effects of various compounds on the structure and function of proteins. Finally, it could be used to study the effects of various compounds on the development and progression of diseases.
Synthesemethoden
The most common method for producing 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is through the reaction of 4-aminomethyl phenyl propan-1-one with hydrochloric acid. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a colorless crystalline solid that is soluble in water and has a melting point of 140-141°C.
Wissenschaftliche Forschungsanwendungen
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is a widely used compound in scientific research due to its versatility. It has been used as an inhibitor, an agonist, and a modulator in various studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as to study the effects of various compounds on the activity of receptors. It has also been used to study the effects of various compounds on the activity of other proteins.
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRUDNJKIWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)


![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)





![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

